1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine
Description
1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine is a fluorinated aromatic amine with a pyridine substituent. Its molecular formula is C₁₂H₁₁FN₂, and it has a molecular weight of 202.23 g/mol . The compound features a fluorinated phenyl ring substituted at the 3-position with a pyridin-3-yl group and an N-methylmethanamine side chain (Fig. 1).
Figure 1. Proposed structure of this compound.
Properties
IUPAC Name |
1-(3-fluoro-4-pyridin-3-ylphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-15-8-10-4-5-12(13(14)7-10)11-3-2-6-16-9-11/h2-7,9,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCZAVVSMOQISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)C2=CN=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1524200-85-8 | |
| Record name | {[3-fluoro-4-(pyridin-3-yl)phenyl]methyl}(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine moiety can be synthesized using various methods, including the Balz-Schiemann reaction or direct fluorination of pyridine derivatives.
Coupling Reaction: The fluoropyridine intermediate is then coupled with a suitable aryl halide through a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and typically uses a boron reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the aromatic system.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine exhibit promising anticancer properties. For instance, derivatives with trifluoromethyl groups have shown moderate to excellent activity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | PC3 (Prostate Cancer) | 5.0 |
| Compound B | K562 (Leukemia) | 6.0 |
| Compound C | Hela (Cervical Cancer) | 7.5 |
| Compound D | A549 (Lung Cancer) | 8.0 |
These compounds were evaluated for their cytotoxic effects using MTT assays, demonstrating potential as anticancer agents .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. In vitro studies have shown that certain derivatives possess significant antifungal and antibacterial activities:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Candida albicans | 32 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
These findings suggest that the compound could be developed into new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyridine ring through cyclization reactions.
- Fluorination of the phenyl ring using fluorinating agents.
- Methylation to introduce the N-methyl group.
Such synthetic pathways allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties .
Case Study 1: Anticancer Research
In a study published in Frontiers in Chemistry, researchers synthesized a series of derivatives based on the core structure of this compound. They evaluated these compounds for their cytotoxic effects on several cancer cell lines, revealing that modifications to the pyridine moiety significantly impacted their efficacy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. The study demonstrated that specific derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel therapeutic agents in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its targets, while the pyridine ring can participate in various interactions with biological molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine
- Molecular Formula : C₉H₉F₄N
- Molecular Weight : 207.17 g/mol
- Key Differences : Replaces the pyridin-3-yl group with a trifluoromethyl (CF₃) substituent at the 3-position of the fluorophenyl ring.
- Properties : Higher hydrophobicity (predicted logP ~2.5) due to CF₃, with a density of 1.227 g/cm³ and pKa of 8.62 .
1-{4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine
- Molecular Formula : C₁₇H₁₇FN₄
- Molecular Weight : 302.34 g/mol
- Key Differences : Incorporates a pyrazole ring linked to a 4-fluorophenyl group and a pyridine core.
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Molecular Formula : C₁₅H₁₁F₄N₃
- Molecular Weight : 317.27 g/mol
- Key Differences : Features an imidazo[1,2-a]pyridine scaffold with a trifluoromethyl group.
- Implications : The fused imidazole-pyridine system could improve metabolic stability but may introduce synthetic complexity .
Physicochemical and Pharmacokinetic Comparison
*Predicted using computational tools due to lack of experimental data.
Key Observations
Substituent Effects :
- The pyridin-3-yl group in the target compound provides a hydrogen-bond acceptor site, absent in CF₃-containing analogues .
- Bulky substituents (e.g., pyrazole or imidazo rings) increase MW and may limit blood-brain barrier permeability .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling for pyridine-phenyl linkage, similar to methods described for imidazo[1,2-a]pyridine derivatives .
Drug-Likeness :
- The target compound’s MW (<300) and moderate logP align better with Lipinski’s rules compared to higher-MW analogues .
Biological Activity
1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine, also known as a derivative of phenylmethanamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring and a pyridine moiety, suggesting possible interactions with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C13H13FN2
- Molecular Weight : 216.26 g/mol
- InChI Key : LJCZAVVSMOQISO-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various physiological processes. The presence of the fluorine atom and the pyridine ring enhances the lipophilicity and binding affinity to biological targets.
Biological Activity Overview
- Antiinflammatory Activity : Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as IL-17. This suggests that this compound may exhibit anti-inflammatory properties, potentially useful in treating autoimmune diseases such as psoriasis and rheumatoid arthritis .
- Neurotransmitter Modulation : The amine functional group suggests potential activity at neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. Compounds in this class have been studied for their effects on mood disorders and neurodegenerative conditions.
- Kinase Inhibition : Preliminary studies suggest that similar compounds can act as inhibitors of protein kinases, which play critical roles in cell signaling pathways associated with cancer progression . This could indicate a potential application in oncology.
Study 1: Anti-inflammatory Effects
A study focused on the structural modifications of related compounds demonstrated significant inhibition of IL-17 production in vitro when tested against RORc (Retinoic acid receptor-related orphan receptor gamma). The compound's structural features contributed to its selectivity and potency .
Study 2: Neuropharmacological Assessment
In a comparative analysis of various substituted phenylmethanamines, it was found that those with pyridine rings exhibited enhanced binding affinity to serotonin receptors, suggesting potential antidepressant-like effects. This aligns with findings from similar compounds that modulate neurotransmitter systems .
Study 3: Kinase Inhibition Profile
Research exploring the kinase inhibition profile of pyridine-containing compounds indicated that modifications at the phenyl ring could lead to selective inhibition of specific kinases involved in cancer cell proliferation. This highlights the therapeutic potential of this compound in cancer treatment strategies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine, and what challenges arise during purification?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 3-fluorophenyl precursors with pyridinyl boronic acids via Suzuki-Miyaura coupling to form the biphenyl scaffold .
- Step 2 : Introduction of the methylamine group via reductive amination or nucleophilic substitution, using reagents like NaBHCN or methylamine hydrochloride .
- Purification Challenges : Residual solvents (e.g., DMF) and byproducts (e.g., unreacted boronic acids) require rigorous chromatography (HPLC or flash column) and recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural identity?
- NMR Spectroscopy : H and C NMR confirm the fluorophenyl-pyridinyl linkage and methylamine group (e.g., δ ~2.8 ppm for N–CH) .
- Mass Spectrometry (HRMS) : Validates molecular weight (202.23 g/mol) and detects isotopic patterns for chlorine/fluorine .
- HPLC : ≥95% purity is achievable using C18 columns with acetonitrile/0.1% TFA mobile phase .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Maintain at -20°C in amber vials under inert gas (argon) to prevent oxidation and hydrolysis .
- Stability Tests : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for fluorophenyl-pyridinyl methanamine derivatives in CNS drug discovery?
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
Q. How can computational modeling predict off-target interactions for this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina with crystal structures of hERG or CYP2D6 to assess cardiac/toxicity risks .
- MD Simulations : Analyze ligand-receptor stability (GROMACS) over 100 ns trajectories to identify persistent binding poses .
- Validation : Cross-reference with in vitro patch-clamp (hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
